REACTION_CXSMILES
|
Cl.C([O:5][C:6]1[CH:7]=[CH:8][C:9]2[C:13]([C:14](=[O:29])[C:15]3[CH:20]=[CH:19][C:18]([O:21][CH2:22][CH2:23][N:24]4[CH2:28][CH2:27][CH2:26][CH2:25]4)=[CH:17][CH:16]=3)=[C:12]([C:30]3[CH:35]=[CH:34][C:33]([O:36]C(=O)C)=[CH:32][CH:31]=3)[S:11][C:10]=2[CH:40]=1)(=O)C.[OH-].[Na+]>CO>[OH:5][C:6]1[CH:7]=[CH:8][C:9]2[C:13]([C:14](=[O:29])[C:15]3[CH:16]=[CH:17][C:18]([O:21][CH2:22][CH2:23][N:24]4[CH2:25][CH2:26][CH2:27][CH2:28]4)=[CH:19][CH:20]=3)=[C:12]([C:30]3[CH:31]=[CH:32][C:33]([OH:36])=[CH:34][CH:35]=3)[S:11][C:10]=2[CH:40]=1 |f:0.1,2.3|
|
Name
|
oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)OC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCC2)=O)C2=CC=C(C=C2)OC(C)=O)C1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 500 ml
|
Type
|
WASH
|
Details
|
of water and was washed with two 500 ml portions of diethyl ether
|
Type
|
ADDITION
|
Details
|
was diluted to about 3 liters
|
Type
|
WASH
|
Details
|
was washed again with two 1 liter portions of diethyl ether
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
CUSTOM
|
Details
|
degassed under vacuum
|
Type
|
ADDITION
|
Details
|
made basic by addition of sodium bicarbonate
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 70° C.
|
Type
|
CUSTOM
|
Details
|
to obtain 13 g
|
Type
|
DISSOLUTION
|
Details
|
of impure product, which was dissolved in 500 ml
|
Type
|
FILTRATION
|
Details
|
of hot acetone, filtered
|
Type
|
CUSTOM
|
Details
|
evaporated down to approximately 100 ml
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCC2)=O)C2=CC=C(C=C2)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |